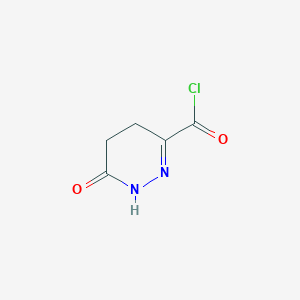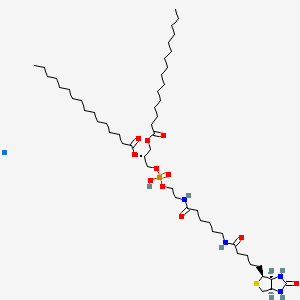
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is a head group modified lipid containing biotinyl cap phosphoethanolamine. This compound is a phospholipid, a lipid component in cell membranes, and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of chloroform/methanol/water as solvents in a 65:35:8 v/v/v ratio .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phosphoethanolamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phosphoethanolamine compounds .
Aplicaciones Científicas De Investigación
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is widely used in scientific research, including:
Chemistry: Used in the study of lipid membranes and their properties.
Biology: Employed in the investigation of cell membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems and the development of lipid-based therapeutics.
Industry: Applied in the formulation of liposomes and other lipid-based products
Mecanismo De Acción
The compound exerts its effects by integrating into lipid bilayers, thereby influencing membrane properties and dynamics. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. The biotinyl cap allows for specific binding interactions with biotin-binding proteins, facilitating targeted delivery and localization .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the biotinyl cap.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with shorter fatty acid chains
Uniqueness
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is unique due to its biotinyl cap, which allows for specific binding interactions and targeted applications. This feature distinguishes it from other similar phospholipids and enhances its utility in various research and industrial applications .
Propiedades
Fórmula molecular |
C53H99N4NaO11PS |
|---|---|
Peso molecular |
1054.4 g/mol |
InChI |
InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/t45-,46+,47+,52+;/m1./s1 |
Clave InChI |
JXFQOXQSAGWJIJ-OHXMQTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
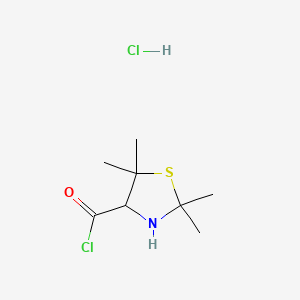
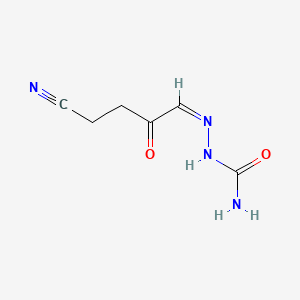
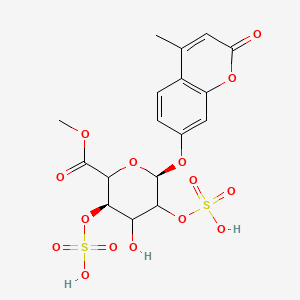
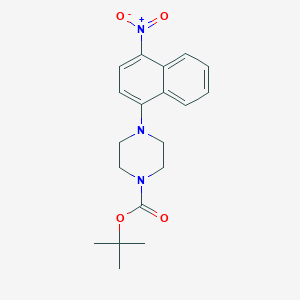
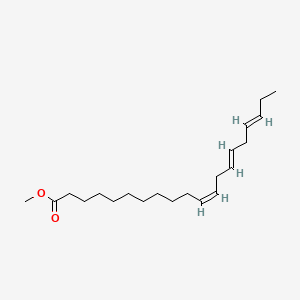
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
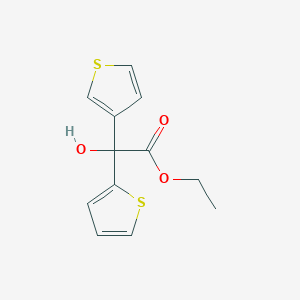
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
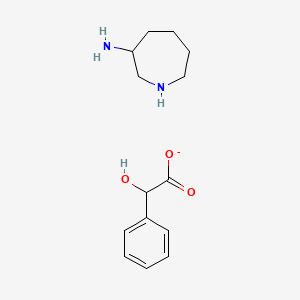
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
